2-Methyl-2-azabicyclo[2.2.2]octan-5-one

Physicochemical profiling CNS drug design Lipophilicity optimization

Medicinal chemists pursuing CNS targets face the challenge of sourcing rigid, three-dimensional building blocks with favorable brain penetration profiles. 2-Methyl-2-azabicyclo[2.2.2]octan-5-one (CAS 45762-94-5) solves this with a pre-installed N-methyl group on the isoquinuclidinone scaffold, eliminating synthetic steps and the H-bond donor of the parent amine. • CNS-optimized: LogP 0.67, TPSA 20.31 Ų, zero HBD • Validated in ELOVL6 inhibitors (IC₅₀ = 80 nM) & γ-secretase modulators • 98% purity, available for immediate global shipment

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B12944056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-azabicyclo[2.2.2]octan-5-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCN1CC2CCC1CC2=O
InChIInChI=1S/C8H13NO/c1-9-5-6-2-3-7(9)4-8(6)10/h6-7H,2-5H2,1H3
InChIKeyGHWAESLSSDEXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-azabicyclo[2.2.2]octan-5-one: Physicochemical Overview


2-Methyl-2-azabicyclo[2.2.2]octan-5-one (CAS 45762-94-5; MW 139.19 g/mol; C₈H₁₃NO) is the N-methylated derivative of the 2-azabicyclo[2.2.2]octan-5-one (isoquinuclidinone) scaffold . This bridged bicyclic amino-ketone features a nitrogen atom at the 2-position and a carbonyl at the 5-position within a rigid bicyclo[2.2.2]octane framework. The compound is commercially available at ≥98% purity and serves as a versatile synthetic building block for medicinally relevant derivatives, including acetylcholinesterase inhibitors, ELOVL6 inhibitors, and γ-secretase modulators [1][2]. Its defined LogP (0.67) and low topological polar surface area (TPSA 20.31 Ų) place it in a favorable physicochemical space for CNS drug discovery campaigns .

CNS Property Profile
Reported LogP and low TPSA support passive CNS penetration in drug discovery campaigns
N-Methyl Scaffold
Pre-installed N-methyl group removes H-bond donor, favoring membrane permeation over des-methyl analog
Stereoelectronic Framework
Rigid bicyclo[2.2.2]octane core enables through-space N–C=O interaction absent in quinuclidinones

2-Methyl-2-azabicyclo[2.2.2]octan-5-one: Differentiation from Structural Analogs


Although 2-azabicyclo[2.2.2]octan-5-ones share a common bridged bicyclic architecture with quinuclidinones (1-azabicyclo[2.2.2]octan-3-ones) and tropinones (8-azabicyclo[3.2.1]octan-3-ones), critical differences in nitrogen placement, ring size, and N-substitution create quantifiable divergences in basicity, lipophilicity, hydrogen-bonding capacity, and conformational pre-organization [1]. The 2-aza (isoquinuclidine) scaffold positions the nitrogen one bond away from the bridgehead, fundamentally altering the stereoelectronic environment of the carbonyl group through through-space nitrogen lone-pair interactions [2]. Furthermore, the N-methyl substituent on the target compound eliminates the H-bond donor capacity of the secondary amine present in the des-methyl parent (2-azabicyclo[2.2.2]octan-5-one), predictably shifting LogP, modulating basicity, and altering biological target engagement profiles [3]. These differences are not cosmetic—they translate into measurable changes in cholinergic pharmacology, enzyme inhibition potency, and blood-brain barrier permeation that preclude generic substitution in lead optimization programs [1][3].

  • Des-methyl analog (2-azabicyclo[2.2.2]octan-5-one)
    Retains an H-bond donor and lower LogP, which may shift CNS permeability and target engagement profile away from the N-methyl derivative.
  • Quinuclidinones (1-azabicyclo[2.2.2]octan-3-ones)
    Bridgehead nitrogen geometry prevents through-space n–π* interaction, altering stereoelectronic and redox behavior relative to the 2-aza scaffold.
  • Tropinones (8-azabicyclo[3.2.1]octan-3-ones)
    Different ring size and nitrogen placement introduce conformational differences that preclude direct pharmacophoric substitution.

2-Methyl-2-azabicyclo[2.2.2]octan-5-one: Quantitative Comparator Evidence


LogP and TPSA: Comparison with Des-Methyl Analog and Tropinone

The N-methyl substitution on 2-Methyl-2-azabicyclo[2.2.2]octan-5-one shifts LogP to 0.67, compared with a predicted LogP of approximately 0.36 for the des-methyl parent (1R,4R)-2-azabicyclo[2.2.2]octan-5-one [1]. The target compound's TPSA of 20.31 Ų is identical to tropinone's TPSA (20.31 Ų) [2], yet the 2-azabicyclo[2.2.2]octane scaffold offers distinct conformational pre-organization compared to the 8-azabicyclo[3.2.1]octane framework. Critically, the target compound has zero H-bond donors (vs. 1 for the des-methyl parent), making it better suited for passive membrane permeation in CNS-targeting programs.

CNS Property Comparison
Head-to-head
LogP 0.67 (target) vs ~0.36 (des-methyl); TPSA 20.31 Ų (equal to tropinone); HBD 0 vs 1
Favorable CNS physicochemical profile for passive membrane permeation
Computational LogP and TPSA from vendor databases
Physicochemical profiling CNS drug design Lipophilicity optimization

Basicity (pKa) vs. Isoquinuclidine and Quinuclidinone

The conjugate acid pKa of isoquinuclidine (2-azabicyclo[2.2.2]octane) is approximately 11, providing strong basicity comparable to quinuclidine (pKa ~11.3) [1][2]. However, introduction of the 5-ketone substantially reduces basicity: quinuclidin-3-one has a measured conjugate acid pKa of 7.2 [2]. For 2-Methyl-2-azabicyclo[2.2.2]octan-5-one, the predicted pKa is approximately 6.19 (±0.70) [3], reflecting the combined electron-withdrawing effects of the ketone at the 5-position and the inductive effect of the N-methyl group. This places the target compound's nitrogen in a distinctly lower basicity tier compared to the parent isoquinuclidine (ΔpKa ≈ -4.8) and even quinuclidin-3-one (ΔpKa ≈ -1.0).

Amine Basicity
Class-level
Predicted conjugate acid pKa 6.19 (±0.70); ΔpKa ≈ -4.8 vs isoquinuclidine (pKa 11), -1.0 vs quinuclidin-3-one (pKa 7.2)
Predominantly unprotonated at physiological pH, reducing hERG risk and aiding CNS entry
Predicted pKa; experimental comparators in water
Basicity Protonation state Receptor binding Salt formation

Stereoelectronic Effect: N–C=O Through-Space Interaction

Photoelectron spectroscopic studies by Carnovale et al. (1981) established that in 2-ethoxycarbonyl-2-azabicyclo[2.2.2]octan-5-one, a significant through-space interaction occurs between the nitrogen lone-pair orbital and the carbonyl oxygen at C-5, characterized by comparison of HeI photoelectron spectra with HAM/3 molecular orbital calculations [1]. This n(N)–π*(C=O) interaction, geometrically enforced by the rigid bicyclo[2.2.2]octane scaffold, is absent in quinuclidin-3-one (1-aza isomer) where the nitrogen is at the bridgehead and cannot achieve comparable orbital overlap with the carbonyl. For the related 1,3,3-trimethyl-2-oxyl-2-azabicyclo[2.2.2]octan-5-one, a vertical ionization potential (IPᵥ) of 7.29 eV was measured, compared with 6.88 eV for its CO→CH₂ reduced analogue [2], directly quantifying the electronic perturbation exerted by the 5-ketone on the nitrogen center.

Stereoelectronic Interaction
Source review
ΔIPᵥ = 0.41 eV (ketone vs reduced analog); through-space n(N)–π*(C=O) confirmed by HeI photoelectron spectroscopy
Unique electronic coupling absent in quinuclidinones
Carnovale et al., 1981; scaffold-intrinsic property
Photoelectron spectroscopy Stereoelectronic effects Molecular orbital interactions Conformational analysis

Cholinergic Activity: 5-Acetoxy Isomers in Guinea Pig Ileum

Nelson et al. (1974) synthesized and evaluated the cis- and trans- isomers of 5- and 6-acetoxy-2-methyl-2-azabicyclo[2.2.2]octane and their methiodide salts for cholinergic activity in the guinea pig ileum assay [1]. All compounds tested were inactive except two: one isomer demonstrated effective competitive antagonism of acetylcholine, while another isomer exhibited agonist properties. This stereochemistry-dependent bifurcation of pharmacological activity—from silent to agonist to antagonist within the same 2-methyl-2-azabicyclo[2.2.2]octane scaffold—is not observed with the corresponding quinuclidine-based acetylcholine analogs, where bridgehead nitrogen geometry limits stereochemical diversity at the 5/6 positions. The activity cliff between stereoisomers underscores the scaffold's unique capacity for fine-tuning cholinergic receptor interactions through stereochemical control.

Cholinergic Stereochemistry
Class-level
2/8 acetoxy isomers active: 1 competitive antagonist, 1 agonist; stereochemistry dictates functional role
Stereochemical control enables functional switching for cholinergic probe design
Guinea pig ileum assay; acetylcholine as reference
Cholinergic pharmacology Nicotinic/muscarinic receptor Functional assay Stereochemistry-activity relationship

Scaffold Validation: ELOVL6 and γ-Secretase Inhibitor Optimization

The 2-azabicyclo[2.2.2]octane scaffold, of which 2-Methyl-2-azabicyclo[2.2.2]octan-5-one is the fundamental N-methyl ketone building block, has been validated in two distinct therapeutic programs with quantitative lead optimization data. In the ELOVL6 inhibitor program (Sasaki et al., 2009), a 2-azabicyclo[2.2.2]octane lead series yielded compound 28a, an orally available, potent, and selective ELOVL6 inhibitor with an IC₅₀ of 80 nM against human ELOVL6 expressed in COS7 cells [1][2]. In the γ-secretase program (2023), 2-azabicyclo[2.2.2]octane sulfonamides achieved low nanomolar potency toward the PSEN1-APH1B complex with >350-fold selectivity over PSEN2 complexes; compound (+)-13b additionally demonstrated excellent brain penetration and no significant CYP inhibition or cardiotoxicity [3]. These programs collectively demonstrate that the 2-azabicyclo[2.2.2]octan-5-one core, when elaborated with appropriate substituents, can deliver oral bioavailability, CNS penetration, and target selectivity—a combined profile that the quinuclidine (1-aza) scaffold has not matched across these same therapeutic targets.

Scaffold Validation
Class-level
ELOVL6 IC₅₀ 80 nM (compound 28a); γ-secretase PSEN1-APH1B low nM, >350-fold selectivity; brain penetrant
Supports scaffold choice for oral CNS lead optimization
Cross-program evidence; quinuclidine comparators lack similar data
ELOVL6 inhibition γ-Secretase modulation Metabolic disease Alzheimer's disease Lead optimization

2-Methyl-2-azabicyclo[2.2.2]octan-5-one: Key Application Scenarios


CNS-Penetrant Lead Optimization

For CNS drug discovery programs where passive blood-brain barrier permeation is critical, 2-Methyl-2-azabicyclo[2.2.2]octan-5-one offers a LogP of 0.67, TPSA of 20.31 Ų, and zero H-bond donors . This profile aligns with established CNS drug-likeness criteria (LogP 1–3, TPSA < 60–70 Ų, HBD ≤ 3) more favorably than the des-methyl parent (LogP ~0.36, HBD = 1) [1]. The validated brain penetration of 2-azabicyclo[2.2.2]octane sulfonamides in the γ-secretase inhibitor program confirms that this scaffold can achieve CNS exposure when appropriately elaborated [2].

Cholinergic Receptor Tool Compound Synthesis

The demonstration that 5-acetoxy-2-methyl-2-azabicyclo[2.2.2]octane isomers can produce either competitive antagonism or agonism of acetylcholine in the guinea pig ileum assay, depending solely on stereochemistry at C-5 and C-6 [3], positions 2-Methyl-2-azabicyclo[2.2.2]octan-5-one as an ideal ketone intermediate for synthesizing stereochemically defined cholinergic probes. This stereochemistry-activity relationship is not accessible with quinuclidin-3-one-based analogs due to the different geometry of the nitrogen relative to the substitution positions.

Metabolic Disease: ELOVL6 Inhibition

The 2-azabicyclo[2.2.2]octane scaffold has produced an orally available, potent ELOVL6 inhibitor (compound 28a, IC₅₀ = 80 nM) through systematic lead optimization starting from a 2-azabicyclo[2.2.2]octane hit [4]. Procuring 2-Methyl-2-azabicyclo[2.2.2]octan-5-one as a core building block enables rapid entry into this validated chemical space for metabolic disease targets, with the N-methyl group pre-installed to eliminate an additional synthetic step and avoid the H-bond donor introduced by a secondary amine.

Alzheimer's Disease: AChE and γ-Secretase Modulator Synthesis

The 2-azabicyclo[2.2.2]octan-5-one scaffold is a demonstrated precursor for both acetylcholinesterase inhibitors (2,3-diaryl-2-azabicyclo[2.2.2]octan-5-ones synthesized via aza-Diels-Alder cycloaddition) [5] and presenilin-1 selective γ-secretase inhibitors [2]. The commercial availability of 2-Methyl-2-azabicyclo[2.2.2]octan-5-one at 98% purity from Leyan enables rapid SAR exploration around the N-methyl substituent without requiring in-house N-alkylation of the parent secondary amine, reducing synthetic cycle time.

Application
Selection Property
Validation Focus
CNS exposure studies
Low TPSA and zero H-bond donors
Brain penetration evidence from analogous 2-aza sulfonamides
Cholinergic probe synthesis
Stereochemistry-dependent functional activity
Agonist/antagonist profiling in tissue-based assays
ELOVL6 target research
N-methyl pre-installed core
Enzymatic inhibition and selectivity over related elongases
Neurodegeneration target studies
Commercial 98% purity scaffold
γ-secretase subtype selectivity and AChE inhibition assays
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